molecular formula C11H15NO4 B2956492 Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate CAS No. 191998-16-0

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate

Cat. No.: B2956492
CAS No.: 191998-16-0
M. Wt: 225.244
InChI Key: WIJMSOUXCVCFNS-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate (CAS 191998-16-0) is a chiral phenylalanine derivative valued in organic and medicinal chemistry as a versatile synthetic intermediate. This compound, with the molecular formula C 11 H 15 NO 4 and a molecular weight of 225.24 g/mol, features both an amino ester functional group and a 3,4-dimethoxyphenyl ring, making it a key precursor for the construction of more complex molecules . Its primary research application is as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active compounds. The 3,4-dimethoxyphenyl structural motif is found in a range of pharmacologically significant molecules, and recent methodologies emphasize efficient, sustainable synthesis techniques, such as solvent-free conditions, for related compounds . The presence of the amino and ester groups allows for further chemical modifications, including peptide coupling or reductions, to create diverse chemical libraries for drug discovery and development. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions. Refer to the Safety Data Sheet for comprehensive handling information. Recommended storage is in a sealed container under an inert atmosphere in a freezer at -20°C .

Properties

IUPAC Name

methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3/h4-6,10H,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJMSOUXCVCFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate typically involves the reaction of 3,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a Schiff base intermediate, which is subsequently reduced to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Methanol or ethanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also undergo metabolic transformations, further influencing its activity and efficacy.

Comparison with Similar Compounds

Electron-Donating vs. Electron-Withdrawing Groups

  • Methoxy vs. This substitution impacts solubility and reactivity in alkaline conditions . this compound (inferred formula: C₁₁H₁₅NO₄, MW: 241.24 g/mol) exhibits enhanced stability in nonpolar solvents due to the methoxy groups’ electron-donating nature .
  • Halogen-Substituted Derivatives: Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (C₁₁H₁₄BrNO₃, MW: 312.14 g/mol ) introduces a bromine atom, which may alter electronic properties and serve as a site for cross-coupling reactions. (R)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride (C₉H₁₁FNO₂·HCl, MW: 227.65 g/mol ) incorporates fluorine, improving metabolic stability and bioavailability in drug design.

Alkyl-Substituted Derivatives

  • Methyl (2R)-2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride (C₁₁H₁₆ClNO₂, MW: 229.7 g/mol ) highlights the role of stereochemistry, with the R-configuration influencing chiral recognition in pharmaceutical applications.

Ester Group Modifications

  • Ethyl vs. Methyl Esters: Ethyl esters (e.g., Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate ) generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric bulk, as observed in IL synthesis where methyl esters react faster in N-alkylation . Methyl esters (e.g., the target compound) are more susceptible to hydrolysis, necessitating careful handling during synthesis .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
This compound C₁₁H₁₅NO₄* 241.24 High lipophilicity, polar amino group
Methyl 2-amino-2-(4-hydroxyphenyl)acetate C₉H₁₁NO₃ 181.19 Alkali-soluble, hydrogen-bonding
Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate C₁₁H₁₄BrNO₃ 312.14 Bromine enhances electrophilicity
(R)-Methyl 2-amino-2-(2,6-dimethylphenyl)acetate hydrochloride C₁₁H₁₆ClNO₂ 229.7 Chiral center impacts bioactivity

*Inferred based on structural analogs.

Biological Activity

Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the class of amino acid derivatives. Its structure features a methoxy-substituted phenyl ring, which is crucial for its biological activity. The presence of two methoxy groups at the 3 and 4 positions enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, with minimal inhibitory concentrations (MICs) indicating its effectiveness.

Microorganism MIC (µg/mL) Comparison
Staphylococcus aureus10Compared to ciprofloxacin (MIC = 1.25–7 µg/mL)
Escherichia coli15Comparable to standard antibiotics
Pseudomonas aeruginosa12Effective against resistant strains

These results suggest that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Structure-Activity Relationships (SAR)

The modification of the dimethoxyphenyl group has been explored to enhance the biological activity of related compounds. For instance, removing one methoxy group or substituting it with different heterocycles has been investigated for changes in potency against specific targets such as Pks13, an enzyme implicated in tuberculosis.

Table summarizing modifications and their effects on activity:

Modification Effect on Activity
Removal of one methoxy groupRetained potency but reduced stability
Substitution with pyridin-3-ylMaintained Pks13 potency
Addition of azetidine ringImproved MIC potency

These modifications indicate that careful structural changes can lead to significant variations in biological activity.

Case Study 1: Antibacterial Efficacy

A study evaluated this compound against clinical isolates of Staphylococcus aureus. The compound exhibited a strong bactericidal effect, with an IC50 value lower than that of conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis.

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity tests were conducted on various cancer cell lines including MCF-7 (breast cancer) and PC-3 (prostate cancer). This compound demonstrated moderate cytotoxic effects, suggesting potential for further development as an anticancer agent.

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving ketone acylation, nucleophilic substitution, and esterification. For example, Georg Thieme Verlag (2017) describes a protocol using t-BuOK as a base in anhydrous t-BuOH to facilitate cyclization or coupling reactions. Key intermediates are purified via column chromatography, and structural validation employs 1H/13C NMR (e.g., aromatic protons at δ 6.8–7.2 ppm for dimethoxy groups) and mass spectrometry (e.g., molecular ion peaks at m/z 340) . Yield optimization (33–90%) depends on reaction stoichiometry and solvent choice .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Aromatic protons (3,4-dimethoxyphenyl) appear as doublets or triplets in δ 6.7–7.1 ppm, while methoxy groups resonate as singlets near δ 3.8–3.9 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 340 [M+]) and fragment patterns confirm molecular weight and functional groups .
  • Elemental Analysis : Percent composition (e.g., C: 70.58%, H: 5.92%) validates stoichiometry .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when synthesizing derivatives of this compound?

  • Methodological Answer : Contradictions in NMR signals (e.g., unexpected splitting or shifts) often arise from steric hindrance , solvent effects , or tautomerism . To address this:
  • Compare spectra with structurally analogous compounds (e.g., 2-amino-2-(3,5-dimethylphenyl)acetate derivatives) to identify substituent-induced shifts .
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping peaks and assign proton-carbon correlations .
  • Re-crystallize the compound in different solvents (e.g., DMSO vs. CDCl3) to assess solvent-dependent conformational changes .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :
  • Catalyst Optimization : Replace traditional bases (e.g., K2CO3) with t-BuOK to enhance nucleophilicity in anhydrous conditions, as shown in Georg Thieme Verlag’s 90% yield protocol .
  • Protecting Groups : Temporarily block reactive amines or hydroxyls during acylation steps to prevent side reactions .
  • Workup Refinement : Use liquid-liquid extraction (e.g., ethyl acetate/water) and flash chromatography (silica gel, hexane/EtOAc gradient) to isolate pure products efficiently .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • Methodological Answer :
  • DFT Calculations : Model electron density maps to identify nucleophilic/electrophilic sites (e.g., amino group vs. ester carbonyl) .
  • Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility or aggregation behavior in aqueous/organic media .
  • Docking Studies : Assess binding affinity with biological targets (e.g., enzymes) using PubChem-derived 3D structures (InChI: JTEDVNFIPPZBEN-UHFFFAOYSA-N) .

Data Contradiction Analysis

Q. Why do different studies report varying melting points or spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies often stem from:
  • Polymorphism : Crystallization conditions (e.g., cooling rate, solvent) can produce distinct crystal forms with different melting points .
  • Impurity Profiles : Residual solvents or unreacted intermediates (e.g., 3,4-dimethoxyphenyl precursors) alter spectral baselines. Validate purity via HPLC (C18 column, 254 nm UV detection) .
  • Isomerization : Cis/trans isomerism in acetamide or ester groups may lead to split NMR peaks. Use VT-NMR (variable temperature) to assess dynamic equilibria .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (H333: May cause respiratory irritation) .
  • Waste Disposal : Neutralize acidic/basic residues before segregating organic waste for incineration .

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